
Copper--magnesium (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper–magnesium (1/2) is an alloy composed of copper and magnesium in a 1:2 ratio. This compound is known for its unique combination of properties, including high strength, good electrical conductivity, and excellent corrosion resistance. Copper–magnesium alloys are widely used in various industrial applications due to their mechanical and electrical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper–magnesium alloys can be prepared through several methods, including:
Solid-State Diffusion: This method involves blending copper and magnesium powders and then subjecting them to high temperatures to facilitate diffusion and alloy formation.
Melting and Casting: Copper and magnesium are melted together in a furnace and then cast into the desired shape.
Industrial Production Methods
In industrial settings, copper–magnesium alloys are typically produced using large-scale melting and casting processes. The raw materials are melted in electric arc furnaces, and the molten alloy is then cast into ingots or other forms for further processing .
Chemical Reactions Analysis
Types of Reactions
Copper–magnesium alloys undergo various chemical reactions, including:
Oxidation: Both copper and magnesium can oxidize when exposed to air, forming copper oxide and magnesium oxide.
Reduction: Magnesium can act as a reducing agent, reducing copper(II) ions to copper metal.
Substitution: Copper–magnesium alloys can participate in substitution reactions where magnesium atoms replace other metal atoms in a compound.
Common Reagents and Conditions
Common reagents used in reactions involving copper–magnesium alloys include:
Oxygen: For oxidation reactions.
Hydrochloric Acid: For reduction reactions involving magnesium.
Ethylenediaminetetraacetic Acid (EDTA): For complexometric titrations involving magnesium.
Major Products Formed
The major products formed from reactions involving copper–magnesium alloys include:
Copper Oxide: Formed during oxidation.
Magnesium Oxide: Formed during oxidation.
Copper Metal: Formed during reduction reactions.
Scientific Research Applications
Copper–magnesium alloys have numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of copper–magnesium alloys involves several molecular targets and pathways:
Electrical Conductivity: The presence of copper provides high electrical conductivity, making the alloy suitable for electrical applications.
Mechanical Strength: The addition of magnesium enhances the mechanical strength of the alloy, making it suitable for structural applications.
Corrosion Resistance: The alloy’s resistance to corrosion is due to the formation of a protective oxide layer on the surface.
Comparison with Similar Compounds
Similar Compounds
Copper–zinc Alloys:
Copper–aluminum Alloys: These alloys have higher corrosion resistance but lower electrical conductivity compared to copper–magnesium alloys.
Magnesium–aluminum Alloys: These alloys have similar mechanical properties but different electrical conductivity compared to copper–magnesium alloys.
Uniqueness
Copper–magnesium alloys are unique due to their combination of high electrical conductivity, mechanical strength, and corrosion resistance. This makes them suitable for a wide range of applications, from electronics to structural components .
Properties
CAS No. |
12053-95-1 |
|---|---|
Molecular Formula |
CuMg2 |
Molecular Weight |
112.16 g/mol |
InChI |
InChI=1S/Cu.2Mg |
InChI Key |
RHZVVFNNUJOXQP-UHFFFAOYSA-N |
Canonical SMILES |
[Mg].[Mg].[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


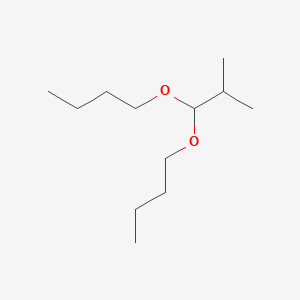
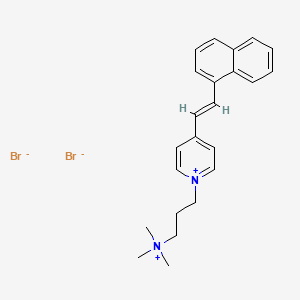
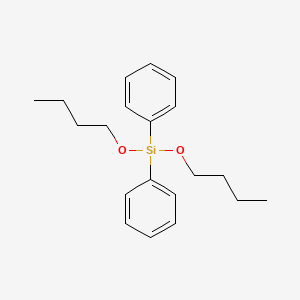

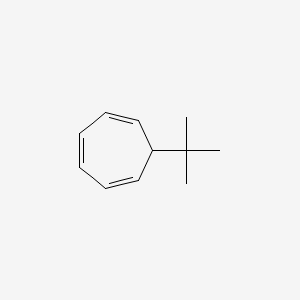
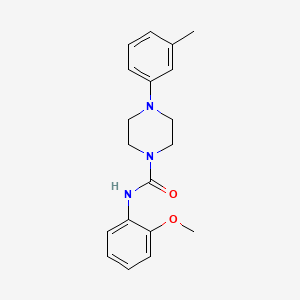
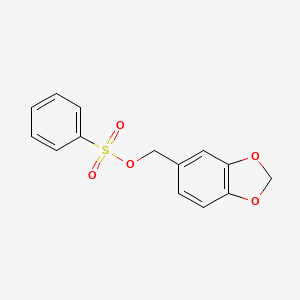


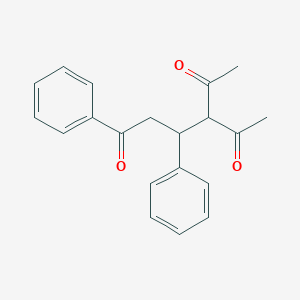


![6-ethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrochloride](/img/structure/B14720234.png)

